![molecular formula C17H20N2O3 B11156696 N-[4-(pentan-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B11156696.png)
N-[4-(pentan-2-ylcarbamoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-{4-[(PENTAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PENTAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves the reaction of furan-2-carboxylic acid with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The resulting intermediate is then reacted with pentan-2-yl isocyanate to introduce the carbamoyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PENTAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[(PENTAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(PENTAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide: A resveratrol analogue with potential anticancer properties.
N-(4-bromophenyl)furan-2-carboxamide: Known for its antibacterial activities.
Uniqueness
N-{4-[(PENTAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE stands out due to its unique combination of a furan ring, phenyl group, and carbamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-[4-(pentan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-5-12(2)18-16(20)13-7-9-14(10-8-13)19-17(21)15-6-4-11-22-15/h4,6-12H,3,5H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
BHSBQVHRTSZAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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